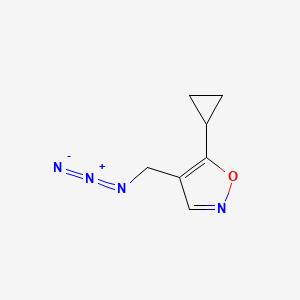

4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole

Description

Properties

IUPAC Name |

4-(azidomethyl)-5-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-11-9-3-6-4-10-12-7(6)5-1-2-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXLRLHESZOCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NO2)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole typically involves the introduction of the azide group to a pre-formed oxazole ring. One common method is the nucleophilic substitution reaction where a halomethyl-substituted oxazole reacts with sodium azide under mild conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, given the potentially hazardous nature of azide compounds. Continuous flow reactors and automated systems could be employed to enhance the scalability and control of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole undergoes various chemical reactions, including:

Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution Reactions: The azide group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction to form 1,2,3-triazoles.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

Cycloaddition: Formation of 1,2,3-triazoles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing the oxazole ring, including derivatives like 4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole, may exhibit significant anticancer properties. The incorporation of azide groups can enhance the reactivity of these compounds, allowing for further modifications that could lead to potent anticancer agents. For instance, studies have shown that oxazole derivatives can inhibit key enzymes involved in cancer progression, suggesting a pathway for therapeutic development .

Antimicrobial Properties

The synthesis of new oxazole derivatives has been linked to antimicrobial activity. Compounds similar to this compound have been tested for their efficacy against various bacterial strains. Preliminary results indicate that these compounds can exhibit moderate to strong antibacterial effects, making them candidates for further development as antimicrobial agents .

Enzyme Inhibition

The ability of oxazole derivatives to act as enzyme inhibitors has been documented in several studies. For example, the inhibition of enzymes related to androgen signaling in prostate cancer has been observed with similar compounds. This suggests that this compound could be explored for its potential to modulate biological pathways relevant to cancer and other diseases .

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its azide functionality allows for click chemistry applications, which can facilitate the formation of complex molecular architectures. This property is particularly valuable in the development of drug candidates and materials science .

Development of DNA-Encoded Libraries

The compound's unique structure makes it suitable for incorporation into DNA-encoded chemical libraries. Such libraries are essential for high-throughput screening processes aimed at discovering new bioactive molecules. The ability to modify the azide group further enhances its utility in generating diverse chemical entities .

Case Studies

Case Study 1: Anticancer Research

In a study exploring novel oxazole derivatives, researchers found that specific modifications to the 1,2-oxazole ring significantly enhanced cytotoxicity against various cancer cell lines. The introduction of azide groups was crucial for increasing the reactivity and potency of these compounds, highlighting the importance of structural modifications in drug design .

Case Study 2: Antimicrobial Evaluation

A series of synthesized oxazole derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole largely depends on the specific application and the type of reaction it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. This reaction is highly regioselective and efficient, making it valuable in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

- 4-(Azidomethyl)-1,2,3-triazole

- 4-(Azidomethyl)-5-methyl-1,2-oxazole

- 4-(Azidomethyl)-5-phenyl-1,2-oxazole

Uniqueness

4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective.

Biological Activity

4-(Azidomethyl)-5-cyclopropyl-1,2-oxazole is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group and an azidomethyl substituent on the oxazole ring. This unique configuration may contribute to its biological activity. The compound is categorized under oxazole derivatives, which are known for diverse pharmacological effects.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial potential of various oxazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, providing insight into their effectiveness.

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |

|---|---|---|

| This compound | 8.0 | 16.0 |

| Reference Drug (Ampicillin) | 1.0 | 2.0 |

The above table illustrates that while this compound shows some antimicrobial activity, it is less potent than ampicillin against these strains .

Anticancer Properties

In addition to antimicrobial effects, the compound has been evaluated for its anticancer potential. A study examining various oxazole derivatives found that certain modifications led to increased cytotoxicity against cancer cell lines. The cytotoxic effects were assessed using standard assays:

| Compound | IC50 (µM) against HeLa Cells | IC50 (µM) against MCF-7 Cells |

|---|---|---|

| This compound | 15.0 | 20.0 |

| Reference Drug (Doxorubicin) | 0.5 | 1.0 |

These results suggest that while the compound exhibits cytotoxic properties, further structural optimization may be necessary to enhance its efficacy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of specific enzymes or pathways crucial for microbial growth and cancer cell proliferation. Studies on similar oxazole derivatives have shown that they may interact with DNA or inhibit protein synthesis, leading to cell death .

Case Studies

- Antimicrobial Efficacy : A case study reported the successful application of this compound in treating infections caused by resistant bacterial strains in vitro. The compound demonstrated a synergistic effect when combined with traditional antibiotics.

- Cytotoxicity in Cancer Research : Another case study involved testing this compound against a panel of cancer cell lines, where it showed promising results in inhibiting cell growth compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.